campesterol

Catalog No.
S007323
CAS No.
474-62-4
M.F
C28H48O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
campesterol

CAS Number

474-62-4

Product Name

campesterol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26+,27-,28+/m0/s1

InChI Key

SGNBVLSWZMBQTH-NJITVZLFSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

22,23-dihydrobrassicasterol, 24 alpha-methylcholest-5-en-3 beta-ol, 24-methylcholesterol, campesterol, campesterol, (3beta)-isomer, campesterol, (3beta,24xi)-isomer, ergost-5-en-3 beta- ol, 24 epimer

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

The exact mass of the compound campesterol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224330. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

    Chemopreventive agent

    Phytosterols, including campesterol, have been reported to have chemopreventive effects . .

    Anti-inflammatory agent

    Phytosterols have anti-inflammatory properties . They could potentially be used in the treatment or prevention of diseases associated with inflammation.

    Antioxidant

    Phytosterols also have antioxidant properties . They can help protect the body’s cells against damage from free radicals.

    Antidiabetic agent

    A study reported a decrease in blood glucose levels in mice fed with 0.3% 5-campestenone, a derivative of campesterol, after eight weeks .

    Antiatherosclerotic agent

    Phytosterols have been reported to have antiatherosclerotic effects . They are mainly employed in functional food products designed to counteract cardiovascular disorders by lowering levels of ‘bad’ cholesterol .

    Hepatoprotective agent

    Phytosterols have hepatoprotective properties . They could potentially be used in the treatment or prevention of liver diseases.

    Food Additive

    Campesterol is one of the ingredients for E number E499 . It is used as a food additive in many vegetables, fruits, nuts, and seeds .

    Bioengineering

    A number of new genetic strains are currently being engineered with the goal of producing varieties high in campesterol and other plant sterols .

    Dandelion Coffee

    Campesterol is also found in dandelion coffee .

    Increased Lipid Content

    There is research on increasing campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica .

Campesterol is a phytosterol, a type of plant-derived sterol that shares a similar chemical structure with cholesterol. It is classified as a 24-methylsterol, characterized by a hydroxyl group at the C-3 position of its steroid skeleton. The molecular formula for campesterol is C28H48OC_{28}H_{48}O, with a molecular weight of approximately 400.69 g/mol . Campesterol is naturally found in various plant sources, including vegetables, fruits, nuts, and seeds, albeit in low concentrations. Common sources include canola oil, corn oil, bananas, and pomegranates, where it can be present at levels ranging from 1 to 100 mg per 100 g of the edible portion .

  • Campesterol's cholesterol-lowering effect is attributed to its structural similarity to cholesterol. In the small intestine, campesterol competes with dietary cholesterol for absorption sites, leading to reduced cholesterol uptake [].
  • Additionally, campesterol might decrease the production of cholesterol in the liver by regulating specific genes involved in cholesterol metabolism [].
  • Campesterol is generally considered safe for consumption in recommended amounts found in food sources [].
  • High doses of campesterol supplements might have side effects like digestive issues and muscle aches, but more research is needed [].
  • Campesterol does not exhibit significant flammability or reactivity hazards [].
Due to its structural similarity to cholesterol. It can undergo oxidation and reduction reactions, particularly at the hydroxyl and alkene functional groups. For instance, campesterol can be converted into derivatives through esterification reactions at the hydroxy group in C-3 and catalytic hydrogenation at the carbon-carbon double bond in C-5(6) . Furthermore, it serves as a precursor for the biosynthesis of steroid hormones through a series of enzymatic reactions that convert phytosterols into steroidal compounds like testosterone and boldenone .

The biosynthesis of campesterol occurs primarily through the mevalonate pathway, which begins with acetyl-CoA and progresses through several intermediate compounds like mevalonic acid before leading to squalene and ultimately campesterol . In laboratory settings, campesterol can also be synthesized from cholesterol or other phytosterols through chemical modifications such as hydrogenation or esterification.

Campesterol has several applications across different fields:

  • Nutraceuticals: Due to its cholesterol-lowering effects, campesterol is often incorporated into dietary supplements aimed at improving heart health.
  • Pharmaceuticals: Its derivatives are being explored for their potential antibacterial properties.
  • Food Industry: Campesterol is used as an additive (E499) in food products due to its emulsifying properties .
  • Agriculture: Genetic engineering efforts are underway to develop crop varieties rich in campesterol and other beneficial phytosterols .

Recent studies have employed molecular docking simulations to investigate the interactions of campesterol derivatives with target proteins associated with bacterial infections. These studies aim to elucidate the binding affinities and mechanisms through which these compounds exert their antibacterial effects . Such research highlights the potential for developing new antimicrobial agents based on campesterol's structure.

Campesterol shares structural similarities with several other phytosterols and sterols. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Beta-SitosterolSimilar backboneMore abundant in plant oils; known for similar lipid-lowering effects.
StigmasterolSimilar backboneHas a double bond at C-22; used in traditional medicine.
CholesterolSimilar backboneAnimal sterol; crucial for cell membrane integrity but associated with cardiovascular diseases when elevated.
24-MethylcholesterolSimilar backbonePrecursor in the biosynthesis of other sterols; found in certain plants.
BrassicasterolSimilar backboneFound mainly in cruciferous vegetables; has unique biological activities related to plant growth regulation.

Campesterol's uniqueness lies in its specific methyl group at C-24 and its role as a precursor for anabolic steroids, which differentiates it from other phytosterols that may not share this characteristic or biological function .

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

8.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

400.370516150 g/mol

Monoisotopic Mass

400.370516150 g/mol

Heavy Atom Count

29

Melting Point

157.5 °C

UNII

5L5O665639

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Campesterol is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring.

Pictograms

Irritant

Irritant

Other CAS

474-62-4
4651-51-8

Wikipedia

Campesterol
Fludiazepam

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Modify: 2023-09-12
1. Segura R, Javierre C, Lizarraga MA, Ros E. Other relevant components of nuts: phytosterols, folate and minerals. Br J Nutr. 2006 Nov;96 Suppl 2:S36-44. doi: 10.1017/bjn20061862. Erratum in: Br J Nutr. 2008 Feb;99(2):447-8. PMID: 17125532.

2. Gabay O, Sanchez C, Salvat C, Chevy F, Breton M, Nourissat G, Wolf C, Jacques C, Berenbaum F. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties. Osteoarthritis Cartilage. 2010 Jan;18(1):106-16. doi: 10.1016/j.joca.2009.08.019. Epub 2009 Sep 15. PMID: 19786147.

3. Heggen E, Granlund L, Pedersen JI, Holme I, Ceglarek U, Thiery J, Kirkhus B, Tonstad S. Plant sterols from rapeseed and tall oils: effects on lipids, fat-soluble vitamins and plant sterol concentrations. Nutr Metab Cardiovasc Dis. 2010 May;20(4):258-65. doi: 10.1016/j.numecd.2009.04.001. Epub 2009 Sep 12. PMID: 19748247.

4. Calpe-Berdiel L, Escolà-Gil JC, Blanco-Vaca F. New insights into the molecular actions of plant sterols and stanols in cholesterol metabolism. Atherosclerosis. 2009 Mar;203(1):18-31. doi: 10.1016/j.atherosclerosis.2008.06.026. Epub 2008 Jul 6. PMID: 18692849.

5. Richelle M, Enslen M, Hager C, Groux M, Tavazzi I, Godin JP, Berger A, Métairon S, Quaile S, Piguet-Welsch C, Sagalowicz L, Green H, Fay LB. Both free and esterified plant sterols reduce cholesterol absorption and the bioavailability of beta-carotene and alpha-tocopherol in normocholesterolemic humans. Am J Clin Nutr. 2004 Jul;80(1):171-7. doi: 10.1093/ajcn/80.1.171. PMID: 15213045.

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